molecular formula C7H5ClF2N4 B11889249 6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine

6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine

Cat. No.: B11889249
M. Wt: 218.59 g/mol
InChI Key: SNMWNHWHEFQMJX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine is a substituted purine derivative characterized by:

  • Chlorine at position 6 (C6),
  • Difluoromethyl (-CF₂H) at position 2 (C2),
  • Methyl (-CH₃) at position 7 (N7).

This substitution pattern confers unique electronic and steric properties. The difluoromethyl group enhances metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity, while the methyl group at N7 modulates steric interactions in biological systems .

Properties

Molecular Formula

C7H5ClF2N4

Molecular Weight

218.59 g/mol

IUPAC Name

6-chloro-2-(difluoromethyl)-7-methylpurine

InChI

InChI=1S/C7H5ClF2N4/c1-14-2-11-6-3(14)4(8)12-7(13-6)5(9)10/h2,5H,1H3

InChI Key

SNMWNHWHEFQMJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)C(F)F)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Purine Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Evidence Source
6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine C6: Cl; C2: -CF₂H; N7: -CH₃ C₇H₆ClF₂N₄ Potential fungicidal activity; enhanced metabolic stability due to -CF₂H
6-Chloro-2-(trifluoromethyl)-9H-purine C6: Cl; C2: -CF₃; N9: H C₆H₂ClF₃N₄ Higher electronegativity at C2 (-CF₃) increases reactivity but may reduce solubility
2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine C2: Cl; C6: Cl; N7: -CH₂CF₃ C₇H₄Cl₂F₃N₄ Dual chloro substitution enhances electrophilicity; -CF₃ group improves target binding affinity
6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine C6: Cl; C2: -CF₃; N7: cyclopropyl C₉H₆ClF₃N₄ Cyclopropyl at N7 introduces steric hindrance, potentially reducing off-target interactions
6-Chloro-7-methyl-7H-purine C6: Cl; C2: H; N7: -CH₃ C₆H₅ClN₄ Lacks fluorinated groups, resulting in lower metabolic stability and bioavailability

Critical Analysis of Substituent Effects

Position 2 (C2) :
  • Difluoromethyl (-CF₂H) : Balances electronegativity and lipophilicity, improving membrane permeability and resistance to oxidative metabolism .
Position 6 (C6) :
  • Chlorine at C6 is conserved across analogs, providing a leaving group for nucleophilic substitution reactions. Dual chloro substitution (e.g., 2,6-dichloro derivatives) amplifies electrophilicity, favoring covalent interactions with biological targets .
Position 7 (N7) :
  • Methyl (-CH₃) : Minimizes steric bulk, facilitating enzyme active-site entry .
  • Trifluoroethyl (-CH₂CF₃) : Combines steric bulk with fluorophilicity, improving binding to hydrophobic pockets .

Biological Activity

6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine is a fluorinated purine derivative that has garnered significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by the presence of a chlorine atom at the 6-position and a difluoromethyl group at the 2-position, which collectively enhance its binding affinities to various biological targets.

  • Molecular Formula : C7H6ClF2N5
  • Molecular Weight : Approximately 246.64 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The difluoromethyl group plays a crucial role in modulating these interactions, leading to various pharmacological effects:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism, disrupting normal cellular functions.
  • DNA/RNA Synthesis Interference : By mimicking natural purines, it can interfere with nucleic acid synthesis, which is critical for cell proliferation.
  • Induction of Apoptosis : It has been observed to activate apoptotic pathways, leading to programmed cell death in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. The following table summarizes some of the findings related to its anticancer activity:

Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical cancer)1.7Induction of apoptosis through caspase activation
A375 (melanoma)0.87Disruption of DNA synthesis
HCT116 (colon carcinoma)0.55Enzyme inhibition leading to cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. A controlled study indicated significant reductions in bacterial viability upon treatment with this compound, suggesting potential applications in treating infections caused by resistant strains .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : In a phenotypic screening study, various purine derivatives were tested against clinical isolates of bacteria, including Mycobacterium tuberculosis. The results showed that this compound exhibited notable activity, with an MIC value indicating effective inhibition .
  • Structure-Activity Relationship Studies : Research has focused on understanding how structural modifications influence biological activity. The incorporation of the difluoromethyl group has been shown to enhance binding affinities to specific receptors, which could be exploited for therapeutic purposes.

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